REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:7]2[C:8]([O:10][C:11](=O)[C:6]=12)=[O:9]>>[CH3:3][O:4][C:5]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:7]2[C:6]=1[CH2:11][O:10][C:8]2=[O:9] |f:0.1|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(C(=O)OC2=O)=C(C=C1)OC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
of dimethylformide is added 9.2 g
|
Type
|
CUSTOM
|
Details
|
The cold bath is removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled in ice
|
Type
|
ADDITION
|
Details
|
of hydrochloric acid is slowly added
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the solid is recrystallized from toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2COC(=O)C2=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |